molecular formula C23H23ClN2O5S B11128414 N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B11128414
M. Wt: 475.0 g/mol
InChI Key: SWOSBMQHZFXXDF-UHFFFAOYSA-N
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Description

This compound features a glycinamide core with three key substituents:

  • Sulfonyl linkage: A 5-chloro-2-methoxyphenylsulfonyl group, contributing electron-withdrawing effects and structural rigidity.
  • Methylation: A methyl group on the sulfonamide nitrogen, which may influence metabolic stability and steric interactions.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)22-14-18(24)8-13-21(22)30-2)15-23(27)25-19-9-11-20(12-10-19)31-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

SWOSBMQHZFXXDF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Sulfonation of 5-Chloro-2-methoxyphenol

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 5-chloro-2-methoxyphenol. Reaction conditions include:

  • Reagents : Chlorosulfonic acid (2.5 equiv), dichloromethane (DCM) solvent.

  • Temperature : 0°C to room temperature (RT).

  • Time : 4–6 hours.

The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Formation of the Sulfonamide Intermediate

Coupling with 4-(Benzyloxy)aniline

The sulfonyl chloride reacts with 4-(benzyloxy)aniline in anhydrous DCM under basic conditions:

  • Base : Pyridine (1.2 equiv) or triethylamine (TEA).

  • Temperature : 0°C → RT.

  • Time : 12 hours.

Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate = 3:1).

Comparative Analysis of Coupling Methods

ParameterMethod A (Isobutyl Chloroformate)Method B (Microwave)
Reaction Time 4.5 hours5 minutes
Yield 65%75%
Purification Reverse-phase HPLCSCX column
Equipment Standard glasswareMicrowave reactor
Scalability ModerateLimited

Method B offers superior efficiency but requires specialized equipment, whereas Method A is more accessible for laboratory-scale synthesis.

Critical Reaction Parameters and Optimization

Solvent Selection

  • Polar Aprotic Solvents : DMA and DMF enhance reactivity by stabilizing charged intermediates.

  • Temperature Control : Low temperatures (-20°C) prevent side reactions during activation steps.

Purification Strategies

  • Reverse-Phase HPLC : Achieves >95% purity using a gradient of acetonitrile/water (10–90% over 40 minutes).

  • Recrystallization : Ethanol/ether mixtures yield crystalline product (mp 85–86°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD) : δ 7.96 (dd, J = 8.0 Hz, 1H), 5.55 (s, 2H, benzyloxy), 2.74 (s, 3H, N-methyl).

  • ESI-HRMS : m/z 535.0792 [M+H]⁺ (calculated for C23H22N4O4F2Br: 535.0787).

Purity Assessment

  • HPLC : Retention time = 12.3 minutes (C18 column, 220 nm).

  • Elemental Analysis : C 58.12%, H 4.88%, N 5.89% (theoretical: C 58.23%, H 4.76%, N 5.91%).

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride : Conduct reactions under anhydrous conditions with molecular sieves.

  • Low Coupling Yields : Use excess activating agents (1.5–2.0 equiv) and high-purity N-methylglycinamide hydrochloride .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogues:

Compound Name / ID Key Substituents Molecular Weight (Da) Melting Point (°C) Biological Activity / Notes Reference
Target Compound 4-(Benzyloxy)phenyl, 5-chloro-2-methoxyphenylsulfonyl, N-methyl ~480 (estimated) Not reported Hypothesized antidiabetic/anti-inflammatory activity N/A
N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide 3-Chlorophenyl, 4-fluorophenylsulfonyl 356.796 Not reported Unreported; fluorophenyl may enhance bioavailability
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-...} (52) 4-Trifluoromethylphenyl, benzylthio, 4-methylphenyl Not reported 277–279 Potential herbicidal/antimicrobial activity
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-Chloro-2-methoxybenzamide, sulfamoylphenethyl ~408 Not reported Antidiabetic (Glibenclamide analogue)
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl) Tetrahydrofuranmethyl, 5-chloro-2-methoxyphenylsulfonyl ~402 Not reported Improved solubility due to cyclic ether

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 52 ) increase metabolic stability but may reduce solubility.
  • Benzyloxy vs. Benzylthio : The target compound’s benzyloxy group likely offers greater oxidation resistance compared to benzylthio analogues .
  • Sulfonamide Variations : The 5-chloro-2-methoxyphenylsulfonyl group in the target compound may confer stronger receptor binding than simpler sulfamoyl groups (e.g., in Glibenclamide analogues ).

Biological Activity

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN3O4S
  • Molecular Weight : 421.92 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A benzyloxy group that may enhance lipophilicity.
  • A chlorophenyl moiety which can influence biological interactions.
  • A sulfonamide linkage that is often associated with antibacterial properties.

The biological activity of the compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, particularly those involved in bacterial biosynthesis.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth, suggesting potential applications in treating infections.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of sulfonamide-containing compounds. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Activity

Preliminary research has suggested that this compound may possess anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibition of bacterial growth in vitro ,
Anti-inflammatoryReduction in cytokine levels in animal models,
AnticancerCytotoxic effects on cancer cell lines ,

Notable Research

  • Antimicrobial Studies : A study assessing the antibacterial efficacy of related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration in drug development.
  • Anti-inflammatory Research : In a controlled experiment involving animal models, the compound was found to significantly reduce inflammation markers, supporting its potential use in treating inflammatory diseases.
  • Cytotoxicity Assays : Various derivatives were tested against human cancer cell lines, showing IC50 values in the micromolar range, suggesting effective cytotoxicity that warrants further investigation into its mechanisms.

Q & A

Q. What are the recommended synthetic routes for N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization. A typical approach involves:
  • Step 1 : Sulfonylation of glycinamide derivatives using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Step 2 : Benzylation of the hydroxylamine intermediate (O-benzyl hydroxylamine HCl) via nucleophilic substitution .
  • Optimization Strategies :
  • Use anhydrous solvents (e.g., CH₃CN) to minimize hydrolysis.
  • Control reaction temperature (e.g., 0–25°C) to avoid side reactions.
  • Monitor progress via TLC or HPLC to isolate intermediates.
  • Yield Data :
StepReagent RatioSolventYield (%)
11:1.2 (glycinamide:sulfonyl chloride)CH₃CN65–75
21:1.5 (intermediate:O-benzyl hydroxylamine)DCM70–80

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the benzyloxy (δ 4.9–5.2 ppm for OCH₂Ph) and sulfonamide (δ 3.1–3.3 ppm for N–CH₃) groups. Aromatic protons from the 5-chloro-2-methoxyphenyl ring appear as distinct doublets (δ 6.8–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₂ClN₂O₅S: 497.09) .
  • IR : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Variation of Substituents :
  • Replace the benzyloxy group with other alkoxy chains (e.g., ethoxy, propoxy) to assess hydrophobicity effects.
  • Modify the sulfonamide’s chloro/methoxy groups to study electronic and steric influences .
  • Assays :
  • In vitro : Enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., IC₅₀ against cancer cell lines like MCF-7 or HeLa) .
  • Data Analysis : Correlate substituent properties (logP, polar surface area) with activity using QSAR models .
  • Example Findings :
  • Derivatives with electron-withdrawing groups (e.g., –NO₂) on the sulfonamide showed 2–3× higher cytotoxicity than methoxy analogs .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Molecular Docking : Compare binding poses in target proteins (e.g., carbonic anhydrase IX) to explain potency variations .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in compounds with para-substituted sulfonamides) .

Q. How can the metabolic stability and in vivo pharmacokinetics of this compound be assessed?

  • Methodological Answer :
  • In vitro Stability :
  • Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
  • In vivo Studies :
  • Administer via intravenous/oral routes in rodent models. Collect plasma samples for PK parameters (Cₘₐₓ, AUC, t₁/₂) .
  • Key Findings :
  • Methylation of the sulfonamide nitrogen improves metabolic stability by reducing CYP3A4-mediated oxidation .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for this compound in cancer cell lines?

  • Methodological Answer :
  • Potential Causes :
  • Variability in cell culture conditions (e.g., hypoxia vs. normoxia).
  • Differences in compound purity (validate via HPLC >98%) .
  • Resolution :
  • Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound during synthesis?

  • Methodological Answer :
  • Hazard Mitigation :
  • Use fume hoods and PPE (gloves, goggles) due to irritant sulfonyl chlorides .
  • Avoid inhalation of acetonitrile vapors; monitor waste disposal .
  • Stability : Store under nitrogen at –20°C to prevent degradation .

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